molecular formula C15H21NO B3111844 2-Benzyl-2-azaspiro[4.4]nonan-6-ol CAS No. 186202-97-1

2-Benzyl-2-azaspiro[4.4]nonan-6-ol

Cat. No. B3111844
CAS RN: 186202-97-1
M. Wt: 231.33 g/mol
InChI Key: ATIAQDRXQNJDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-2-azaspiro[4.4]nonan-6-ol , also known as 6-Hydroxy-2-benzyl-2-azaspiro[4.4]nonane , is a chemical compound with the molecular formula C15H21NO . It has a molecular weight of 231.33 g/mol . The compound’s structure features a spirocyclic system, where the nitrogen atom is part of a bicyclic ring. The benzyl group and hydroxyl group contribute to its unique properties.


Molecular Structure Analysis

The compound’s molecular structure consists of a nonane ring fused with a spirocyclic azaspiro[4.4]nonane moiety. The benzyl group is attached to one of the nitrogen atoms, and the hydroxyl group is positioned at the sixth carbon atom. The spirocyclic arrangement imparts rigidity to the molecule, affecting its biological activity and interactions .

Scientific Research Applications

Synthesis and Anticonvulsant Properties

Research has focused on the synthesis and evaluation of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane for anticonvulsant activity. Studies have demonstrated that certain derivatives exhibit potent anticonvulsant properties in maximum electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc.MET) tests. For example, N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione derivatives showed significant activity, with ED50 values indicating their efficacy (Obniska et al., 2005).

Novel Synthesis Approaches

Innovative synthetic methods have been developed for azaspiro compounds, such as the one-step synthesis of 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. These methods facilitate the creation of structurally complex and diverse azaspiro derivatives with potential for further pharmacological evaluation (Gravestock & McKenzie, 2002).

Fluorinated Derivatives for Enhanced Activity

The introduction of fluorine atoms into the azaspiro[4.4]nonane structure has been shown to enhance anticonvulsant activity. N-benzyl derivatives with fluoro and trifluoromethyl substituents, in particular, demonstrated improved efficacy in MES and sc.Met tests compared to their non-fluorinated counterparts (Obniska et al., 2006).

Lipophilicity and Activity Relationship

The relationship between the lipophilicity of N-benzyl-2-azaspiro[4.4]nonane derivatives and their anticonvulsant activity has been explored. It was found that compounds with lower lipophilicity tended to have better anticonvulsant properties, suggesting the importance of this physicochemical parameter in the design of new anticonvulsant drugs (Obniska & Kamiński, 2005).

Scaffold Utility in Drug Discovery

The azaspiro[4.4]nonane scaffold has been identified as a valuable core structure in drug discovery, with potential applications across various therapeutic areas beyond anticonvulsant activity. This underscores the versatility and significance of the 2-Benzyl-2-azaspiro[4.4]nonan-6-ol scaffold in medicinal chemistry research (Chalyk et al., 2017).

properties

IUPAC Name

2-benzyl-2-azaspiro[4.4]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-14-7-4-8-15(14)9-10-16(12-15)11-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIAQDRXQNJDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCN(C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2-azaspiro[4.4]nonan-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2-azaspiro[4.4]nonan-6-ol
Reactant of Route 2
2-Benzyl-2-azaspiro[4.4]nonan-6-ol
Reactant of Route 3
Reactant of Route 3
2-Benzyl-2-azaspiro[4.4]nonan-6-ol
Reactant of Route 4
2-Benzyl-2-azaspiro[4.4]nonan-6-ol
Reactant of Route 5
2-Benzyl-2-azaspiro[4.4]nonan-6-ol
Reactant of Route 6
Reactant of Route 6
2-Benzyl-2-azaspiro[4.4]nonan-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.